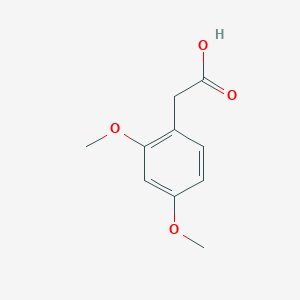

2,4-Dimethoxyphenylacetic acid

Overview

Description

2-(2,4-dimethoxyphenyl)acetic acid is a dimethoxybenzene.

Scientific Research Applications

Agricultural Applications : 2,4-Dimethoxyphenylacetic acid is primarily used as an herbicide. It selectively kills dicots (broadleaf plants) without affecting monocots (grasses), mimicking natural auxin at the molecular level, which leads to abnormal growth, senescence, and plant death in sensitive dicots (Song, 2014). In wheat and potatoes, foliar application of this chemical results in ester hydrolysis and formation of base-labile 2,4-D conjugates, whereas soil application leads to low residues in crops and incorporation into the tissue biochemical matrix (Hamburg et al., 2001).

Environmental Impact : Techniques for removing 2,4-D from contaminated water sources are being developed, addressing water contamination issues. For instance, various strategies for the removal of 2,4-D from polluted water sources have been evaluated with varying degrees of success (EvyAliceAbigail et al., 2017). Additionally, the dissipation rates of different forms of 2,4-D in soil have been found to be equivalent, as they rapidly convert to the same anionic form (Wilson et al., 1997).

Biochemical and Health Impact : Research has shown that 2,4-D can induce oxidative stress and metabolic changes in organisms such as Escherichia coli, with effects being reversible when supplemented with polyamines (Bhat et al., 2015). It also affects plant biology, as seen in maize seedlings where increasing concentrations of 2,4-D cause decreased root length, increased total soluble protein levels, and genotoxic effects (Aksakal et al., 2013).

Toxicology Studies : Comparative studies have been conducted to evaluate the subchronic toxicity potentials of various forms of 2,4-D, finding comparable toxicities among them with a no-observed-effect level identified (Charles et al., 1996). Additionally, studies on the dermal absorption of 2,4-D in different species including humans provide insights into its cross-species toxicological effects (Moody et al., 1990).

Pharmacological and Metabolic Research : The role of aldehyde oxidizing enzymes in the metabolism of related compounds in organisms such as the guinea pig has been explored, providing insights into its biochemical pathways (Panoutsopoulos, 2006).

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of 2,4-Dimethoxyphenylacetic acid is currently unknown due to the lack of specific studies on this compound . .

Biochemical Pathways

For instance, some compounds can affect the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .

Pharmacokinetics

It’s known that the compound is a crystalline solid with a melting point of 110-113 °c . It’s slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

It is known that benzylamines and phenethylamines, which are similar in structure to 2,4-Dimethoxyphenylacetic acid, are converted to their analogous acids in the metabolism of dopamine analogs . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these metabolic pathways.

Temporal Effects in Laboratory Settings

It is known that it is a stable compound with a melting point of 110-113 °C .

Metabolic Pathways

It is known to be a metabolite of dopamine analogs , suggesting that it may interact with enzymes or cofactors involved in these metabolic pathways.

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXFMGARFHRTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325597 | |

| Record name | 2,4-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6496-89-5 | |

| Record name | 6496-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

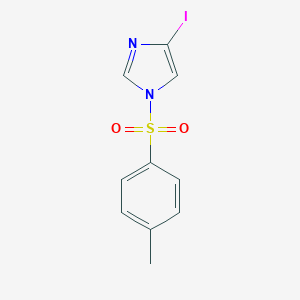

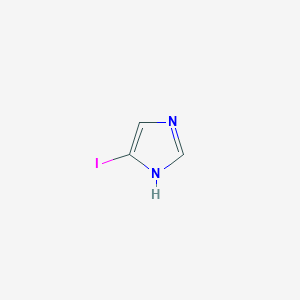

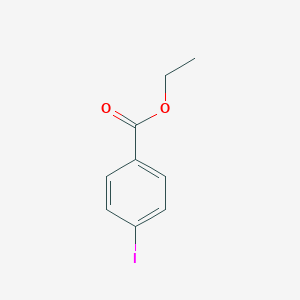

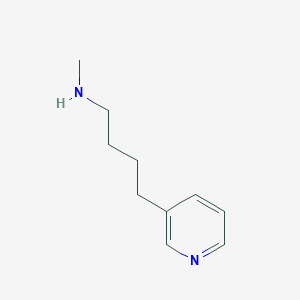

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

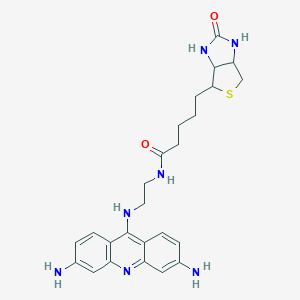

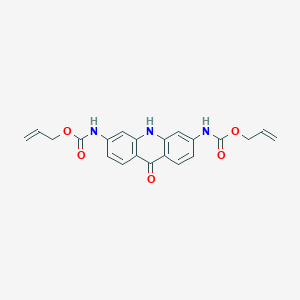

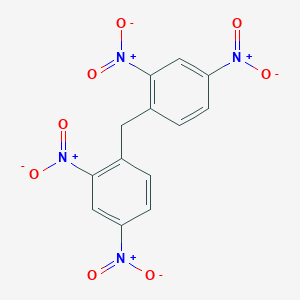

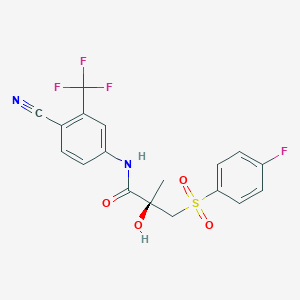

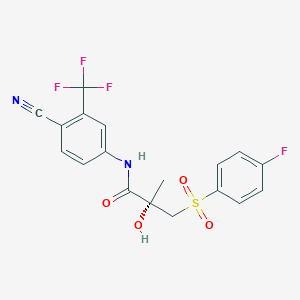

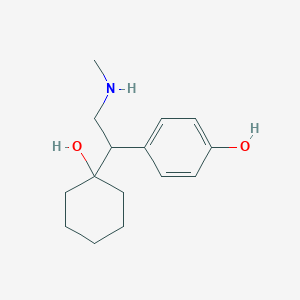

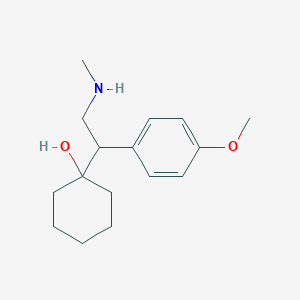

Feasible Synthetic Routes

Q1: What is the significance of developing an improved synthesis for 2,4-Dimethoxyphenylacetic acid?

A1: Both papers focus on improving the existing methods for synthesizing this compound. This suggests that the compound likely serves as a valuable building block or intermediate in the synthesis of more complex molecules, potentially with applications in pharmaceuticals, materials science, or other fields. Efficient and cost-effective synthesis methods are crucial for making such applications feasible.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.